![molecular formula C12H14ClNO3S B2522720 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenylacetamide CAS No. 507458-95-9](/img/structure/B2522720.png)
2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with basic building blocks. For instance, the synthesis of a novel anilidoquinoline derivative was achieved and evaluated for its therapeutic efficacy against Japanese encephalitis, showing significant antiviral and antiapoptotic effects . Another study synthesized N-(phenyl)-2,2-dichloroacetamide and its chloro-substituted derivatives, which involved the variation of an amide bond and substitution of chlorine atoms in the phenyl group . These methods could potentially be adapted for the synthesis of "2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenylacetamide" by considering the specific functional groups and the desired substitution pattern on the phenyl ring.
Molecular Structure Analysis
The molecular structure and conformational analysis of related compounds have been performed using techniques such as X-ray analysis, NMR, IR spectroscopy, and computer modeling . These studies provide insights into the conformational behavior of molecules, which is influenced by internal rotation and substitution patterns. For the compound of interest, similar analytical techniques could be employed to determine its molecular structure and conformational preferences.
Chemical Reactions Analysis
The reactivity of chloroacetamide derivatives can be inferred from the reactions they undergo. For example, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to form various heterocyclic compounds, suggesting a pathway that involves nucleophilic aromatic substitution . This information can be useful in predicting the types of chemical reactions that "2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenylacetamide" might undergo, such as reactions with nucleophiles or electrophiles at the acetamide moiety or the chlorinated phenyl ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroacetamide derivatives can be characterized by spectroscopic methods. The FTIR and FT-Raman spectra provide information on the vibrational modes of the molecules, which are affected by the substitution of chlorine atoms and the presence of an amide bond . Additionally, the vibrational spectroscopic signatures of related compounds have been studied using quantum computational approaches, which help in understanding the effects of rehybridization and hyperconjugation on the molecule's stability . These studies can guide the prediction of the physical and chemical properties of "2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenylacetamide," such as its stability, solubility, and potential intermolecular interactions.
Scientific Research Applications
Synthesis and Chemical Properties
- This compound serves as a key building block in the synthesis of fused thiazolo[3,2-a]pyrimidinones, showcasing its utility in creating complex chemical structures (Janardhan et al., 2014).
- It is used in the synthesis of halogenated N,2-diarylacetamides, contributing to the exploration of molecular conformations and supramolecular assembly (Nayak et al., 2014).
- The compound has been employed in the synthesis of various organic compounds like 2-[4-amino-5-(2-benzofuranyl)-4H-1,2,4-triazol-3-thiol]-N-phenylacetamides, indicating its versatility in organic chemistry (Sheng-qing, 2010).
Potential Biological Applications
- There's research indicating its use in the synthesis of compounds with potential anticonvulsant activity (Aktürk et al., 2002).
- It has also been involved in the synthesis of xanthine derivatives, which are explored as adenosine receptor antagonists (Tabrizi et al., 2008).
Analytical and Physical Chemistry Applications
- The compound is a subject in studies exploring electrochemical reduction processes, shedding light on its reactivity under different conditions (Pasciak et al., 2014).
- Its derivatives have been docked on cyclo-oxygenase enzymes for evaluating analgesic activity, suggesting potential pharmacological applications (Kumar et al., 2019).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-(1,1-dioxothiolan-3-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c13-8-12(15)14(10-4-2-1-3-5-10)11-6-7-18(16,17)9-11/h1-5,11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRMKEHJVHITKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(C2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
507458-95-9 |
Source
|
Record name | 2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-phenylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.